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Cat. No.: B1295234 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Substance P (SP) is an undecapeptide neuropeptide that plays a significant role in pain

transmission, inflammation, and vasodilation.[1][2] It exerts its effects by binding to neurokinin

receptors, primarily the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR).[2]

[3][4] Substance P (6-11) is the C-terminal hexapeptide fragment of Substance P. This

fragment binds to the NK-1 tachykinin receptor and demonstrates biased agonism. Specifically,

Substance P (6-11) is a potent agonist for Gq-mediated signaling pathways, leading to

intracellular calcium mobilization and inositol phosphate accumulation, but shows reduced

potency in activating Gs-mediated adenylyl cyclase and cyclic AMP (cAMP) production

compared to the full-length Substance P.

These application notes provide detailed protocols for in vitro assays to characterize the activity

of Substance P (6-11) at the NK-1 receptor.

Signaling Pathway
Substance P (6-11) binding to the NK-1 receptor primarily activates the Gq alpha subunit of

the heterotrimeric G-protein. This activation stimulates phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the
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release of stored intracellular calcium. In contrast, its ability to activate the Gs alpha subunit,

which stimulates adenylyl cyclase to produce cAMP, is diminished.
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Caption: Substance P (6-11) signaling pathway at the NK-1 receptor.

Data Presentation
The following tables summarize quantitative data for Substance P (6-11) activity in various in

vitro assays.

Table 1: Potency of Substance P and its Fragments in Functional Assays
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Compound Assay
Cell
Line/Tissue

EC50 Reference

Substance P Ca²⁺ Mobilization

HEK293 cells

expressing

NK1R

8.5 ± 0.3 (-log M)

Substance P (6-

11)
Ca²⁺ Mobilization

HEK293 cells

expressing

NK1R

Similar to

Substance P

Substance P
cAMP

Accumulation

HEK293 cells

expressing

NK1R

7.8 ± 0.1 (-log M)

Substance P (6-

11)

cAMP

Accumulation

HEK293 cells

expressing

NK1R

16-fold less

potent than SP

Substance P (6-

11)

[³H]-Inositol

Monophosphate

Formation

Rat urinary

bladder
4 nM

Table 2: Receptor Binding Affinity

Compound Receptor Radioligand Cell Line Ki (nM) Reference

Substance P

(6-11)
NK-1

[¹²⁵I]-

Substance P

Cells

expressing

NK1R

Data not

available in

provided

search

results

Note: Specific Ki values for Substance P (6-11) were not found in the provided search results,

but it is established that it binds to the NK-1 receptor.

Experimental Protocols
Experimental Workflow for In Vitro Characterization

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1295234?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Prepare Substance P (6-11) stock solution

Culture cells expressing NK-1 Receptor
(e.g., HEK293-NK1R)

Select Assay

Intracellular Calcium Mobilization Assay

Functional (Gq)

cAMP Accumulation Assay

Functional (Gs)

Inositol Monophosphate (IP1) Assay

Functional (Gq)

Data Acquisition
(e.g., Plate Reader)

Data Analysis
(Dose-Response Curves, EC50)

End: Characterize SP (6-11) activity

Click to download full resolution via product page

Caption: General workflow for in vitro characterization of Substance P (6-11).

Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following NK-1

receptor activation by Substance P (6-11).

Materials:
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HEK293 cells stably expressing the human NK-1 receptor.

Cell culture medium (e.g., DMEM with 10% FBS).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Substance P (6-11) and full-length Substance P (as a control).

96-well black, clear-bottom microplates.

Fluorescence plate reader with an injection system.

Procedure:

Cell Plating: Seed the HEK293-NK1R cells into 96-well plates at an appropriate density and

allow them to adhere overnight.

Dye Loading:

Prepare a loading solution of Fluo-4 AM in assay buffer.

Remove the culture medium from the wells and wash with assay buffer.

Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

Cell Washing: After incubation, gently wash the cells twice with assay buffer to remove

excess dye.

Compound Preparation: Prepare serial dilutions of Substance P (6-11) and Substance P in

assay buffer.

Fluorescence Measurement:

Place the plate in a fluorescence plate reader.

Measure the baseline fluorescence for a few seconds.
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Inject the different concentrations of Substance P (6-11) or Substance P into the wells.

Immediately begin recording the fluorescence intensity over time (typically for 1-2

minutes).

Data Analysis:

Determine the peak fluorescence response for each concentration.

Plot the peak response against the logarithm of the agonist concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP as a measure of Gs pathway activation.

Materials:

HEK293 cells stably expressing the human NK-1 receptor.

Cell culture medium.

Stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX).

Substance P (6-11) and full-length Substance P.

Forskolin (as a positive control for adenylyl cyclase activation).

cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

96-well or 384-well microplates.

Procedure:

Cell Plating: Seed the HEK293-NK1R cells into the appropriate microplate and culture

overnight.

Compound Treatment:
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Remove the culture medium.

Add the stimulation buffer containing various concentrations of Substance P (6-11) or

Substance P.

Incubate for a specified time (e.g., 30 minutes) at 37°C.

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to

release the intracellular cAMP.

cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically

involves the addition of detection reagents and an incubation period.

Signal Measurement: Read the plate using a plate reader compatible with the chosen assay

format (e.g., fluorescence, luminescence, or time-resolved fluorescence).

Data Analysis:

Generate a standard curve using the cAMP standards provided in the kit.

Calculate the concentration of cAMP produced in each well.

Plot the cAMP concentration against the logarithm of the agonist concentration and fit to a

dose-response curve to determine the EC50.

Protocol 3: Inositol Monophosphate (IP1) Accumulation
Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product

of the Gq pathway, as a stable marker of PLC activation.

Materials:

Cells expressing the NK-1 receptor.

Cell culture medium.

Stimulation buffer containing LiCl (to inhibit the degradation of IP1).
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Substance P (6-11) and full-length Substance P.

IP1 assay kit (e.g., HTRF-based).

384-well white microplates.

Procedure:

Cell Plating: Seed the cells into 384-well plates and allow them to attach.

Compound Addition:

Prepare serial dilutions of Substance P (6-11) and Substance P in the stimulation buffer

containing LiCl.

Add the compound solutions to the cells.

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.

Cell Lysis and IP1 Detection:

Add the lysis buffer and detection reagents (IP1-d2 and anti-IP1 cryptate) as per the kit

manufacturer's protocol.

Incubate for the recommended time at room temperature to allow for the formation of the

detection complex.

Signal Measurement: Read the HTRF signal on a compatible plate reader.

Data Analysis:

Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.

Plot the IP1 concentration against the logarithm of the agonist concentration.

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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